N'-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide
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Overview
Description
N’-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of phenoxy and benzohydrazide groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide typically involves the reaction of 2,4-dihydroxybenzoic acid with 2,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced hydrazides and phenols.
Substitution: Substituted benzohydrazides and phenoxy derivatives.
Scientific Research Applications
N’-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to antibacterial and antitubercular effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide
- N’-[(3,4-dimethylphenoxy)acetyl]-2-(2-methylphenoxy)acetohydrazide
- N’-[(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
Uniqueness
N’-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide stands out due to its specific combination of phenoxy and benzohydrazide groups, which confer unique chemical properties and reactivity.
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10-3-6-15(11(2)7-10)24-9-16(22)18-19-17(23)13-5-4-12(20)8-14(13)21/h3-8,20-21H,9H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQGHJMAJRJJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=C(C=C(C=C2)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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